molecular formula C15H17N7O2 B2939378 (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1797072-42-4

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone

Cat. No.: B2939378
CAS No.: 1797072-42-4
M. Wt: 327.348
InChI Key: ZXNHNIWKMAEIIJ-UHFFFAOYSA-N
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Description

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone is a synthetic chemical compound designed for research applications, featuring a hybrid structure that incorporates two privileged pharmacophores in medicinal chemistry: the 1,2,4-triazole and pyridazine rings . The 1,2,4-triazole scaffold is a well-known heterocycle present in a wide range of therapeutic agents due to its ability to interact with diverse biological targets via hydrogen bonding and dipole interactions . This moiety is found in drugs with antifungal, anticancer, anxiolytic, and antiviral activities . The pyridazin-3(2H)-one core, and its derivatives, is another significant scaffold with reported biological activities, particularly as a vasodilator for cardiovascular disease research and as a tyrosine kinase inhibitor in anticancer research . Kinases are a major focus in targeted cancer therapy, and their inhibition is a promising strategy for developing novel oncology treatments . The integration of these motifs with a piperazine linker suggests potential for this compound to be investigated as a kinase modulator . Researchers can leverage this compound as a key intermediate or functional probe in drug discovery, specifically for developing novel small-molecule inhibitors. It is suitable for high-throughput screening, structure-activity relationship (SAR) studies, and biochemical assays to explore new therapeutic pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

cyclopropyl-[4-[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c23-14(11-1-2-11)20-5-7-21(8-6-20)15(24)12-3-4-13(19-18-12)22-10-16-9-17-22/h3-4,9-11H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNHNIWKMAEIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N8O3C_{19}H_{24}N_8O_3 with a molecular weight of approximately 420.51 g/mol. The structure includes:

  • Triazole Ring : Known for its broad spectrum of biological activities including antimicrobial and anticancer properties.
  • Piperazine Linkage : Enhances pharmacological properties and may influence receptor interactions.
  • Cyclopropanecarbonyl Group : Potentially affects the compound's interaction with biological targets.

Antimicrobial and Antifungal Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial and antifungal activities. The presence of the triazole moiety in this compound suggests potential efficacy against a range of pathogens.

Anticancer Activity

Studies on related triazole derivatives have shown promising results in inhibiting cancer cell proliferation. While direct studies on this specific compound are lacking, its structural analogs have been tested against various cancer cell lines, indicating a potential for similar activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against gram-positive bacteria
AntifungalEffective against common fungal strains
AnticancerInhibits proliferation in cancer cell lines

Case Studies

  • Antimicrobial Study : A related compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the triazole moiety contributes to antimicrobial activity.
  • Anticancer Investigation : In vitro studies on structurally similar compounds revealed IC50 values in the low micromolar range against breast cancer cell lines, indicating potential for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name/Structure Core Ring Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound: (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone Pyridazine Cyclopropanecarbonyl C₁₄H₁₅N₇O₂ 327.3* N/A
Compound: (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(cyclopropyl)methanone Pyridazine Cyclopropyl C₁₄H₁₇N₇O 299.33 N/A
: Compound 8p Imidazo-pyridine 4-Methoxy-2-nitrophenyl triazole C₂₃H₂₁ClN₈O₄ 521.92 104–105
: Compound 10a Imidazo-pyridine Propyl triazole C₂₀H₂₅N₇O 379.46 Liquid
: Compound w3 Pyrimidine 4-Methylpiperazine C₂₂H₂₃ClN₈O 450.92 N/A

*Inferred based on structural similarity to compound.

Key Structural and Functional Differences

Core Scaffold Variations :

  • The pyridazine-triazole core (target compound) differs from imidazo-pyridine () and pyrimidine () systems. Pyridazine’s electron-deficient nature may enhance hydrogen-bonding interactions compared to imidazo-pyridine’s fused aromatic system or pyrimidine’s planar structure .

Bulky substituents like the 4-methoxy-2-nitrophenyl triazole (p) increase molecular weight (521.92 g/mol) and may reduce membrane permeability compared to the target compound’s smaller substituent .

Physicochemical Implications: Melting Points: ’s Compound 8p (104–105°C) and 11b (90–92°C) are solids, while analogs like 10a are liquids, suggesting that aromatic nitro/methoxy groups enhance crystallinity .

Bioactivity Considerations

While bioactivity data for the target compound are absent in the evidence, analogs provide insights:

  • compounds exhibit antileishmanial and antitrypanosomal activity, attributed to their triazole-piperazine motifs and nitroaryl substituents .
  • The pyridazine-triazole core in the target compound may offer unique binding modes in enzymatic pockets due to its planar geometry and hydrogen-bonding capacity.

Q & A

Q. How can researchers align studies of this compound with ethical guidelines for novel bioactive agents?

  • Methodological Answer : Adhere to OECD 423 for acute toxicity testing and ICH M7 for mutagenicity assessment. For in vivo studies, obtain ethics committee approval (e.g., IACUC) and follow ARRIVE 2.0 guidelines. Prioritize in silico and in vitro models to minimize animal use. Disclose all conflicts of interest and raw data via repositories like ChEMBL .

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